4-ethyl-5-methyl-N~3~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]-3-thiophenecarboxamide
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Overview
Description
4-ethyl-5-methyl-N~3~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]-3-thiophenecarboxamide is a complex organic compound featuring a thiophene ring, a tetraazole moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methyl-N~3~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]-3-thiophenecarboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the ethyl and methyl groups through alkylation reactions. The tetraazole moiety can be introduced via cyclization reactions involving azide precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization reactions and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetraazole moiety, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the tetraazole moiety can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-N~3~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]-3-thiophenecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetraazole moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-5-methyl-2-thiophenecarboxamide: Lacks the tetraazole moiety, making it less versatile in terms of hydrogen bonding interactions.
3-phenyl-5-methyl-4-thiophenecarboxamide: Similar structure but with different substitution patterns, affecting its chemical reactivity and biological activity.
Uniqueness
4-ethyl-5-methyl-N~3~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]-3-thiophenecarboxamide is unique due to the presence of the tetraazole moiety, which enhances its potential for hydrogen bonding and other interactions. This makes it a valuable compound for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
4-ethyl-5-methyl-N-[3-(2H-tetrazol-5-yl)phenyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-3-12-9(2)22-8-13(12)15(21)16-11-6-4-5-10(7-11)14-17-19-20-18-14/h4-8H,3H2,1-2H3,(H,16,21)(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUNQCLSVDHWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=CC=CC(=C2)C3=NNN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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